molecular formula C19H15BrN4O4 B14929584 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14929584
M. Wt: 443.3 g/mol
InChI Key: NUICZFYJXVFIOQ-UFFVCSGVSA-N
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Description

4-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • 4-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of 4-{[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C19H15BrN4O4

Molecular Weight

443.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H15BrN4O4/c1-24-11-15(20)17(23-24)19(27)28-13-8-6-12(7-9-13)10-21-22-18(26)14-4-2-3-5-16(14)25/h2-11,25H,1H3,(H,22,26)/b21-10+

InChI Key

NUICZFYJXVFIOQ-UFFVCSGVSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O)Br

Origin of Product

United States

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